Picaridin-d3
Description
Significance of Stable Isotope-Labeled Compounds in Analytical Science
Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. creative-proteomics.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are exceptional tools for identifying and understanding chemical and biological processes. symeres.com These labeled compounds are chemically almost identical to their unlabeled parent molecules but possess a higher molecular weight. This key difference allows them to be used as superior analytical reference standards.
In analytical science, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, stable isotope-labeled compounds are invaluable. nih.govclearsynthdeutero.com They are widely employed as internal standards to enhance the precision and accuracy of quantitative analyses. clearsynth.com The use of an isotopically labeled internal standard, which has nearly identical physicochemical properties to the analyte, allows it to co-elute during chromatographic separation. researchgate.net This enables compensation for variations during sample preparation, matrix effects from complex samples like blood or urine, and fluctuations in instrument performance. clearsynth.comresearchgate.netcrimsonpublishers.com The ability to distinguish the analyte from the internal standard by their mass difference is crucial for accurate measurements, making these compounds the "gold standard" for quantitative bioanalysis. clearsynth.comresearchgate.net
Overview of Picaridin and its Analytical Research Landscape
Picaridin, also known by the nonproprietary name Icaridin (B1674257) and the trade name KBR 3023, is a synthetic insect repellent belonging to the piperidine (B6355638) chemical family. caymanchem.comorst.edut3db.cawikipedia.org It is a broad-spectrum repellent that functions by interacting with the olfactory receptors of insects, thereby reducing the attraction to odor sources. caymanchem.compharmaffiliates.comtheclinivex.commedchemexpress.com
The analytical research landscape for Picaridin is focused on ensuring the quality of commercial formulations and monitoring its presence and metabolism in biological and environmental samples. mdpi.comjst.go.jp A variety of analytical methods have been developed and validated for its quantification. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is commonly used for quality control of repellent lotions and creams. mdpi.com For more sensitive detection in complex matrices, gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are the preferred methods. caymanchem.comepa.govnih.govfishersci.es These advanced techniques are applied in studies such as human exposure assessment through the analysis of urine. jst.go.jpnih.gov
Rationale for Deuterium Labeling in Picaridin (Picaridin-d3)
This compound is a stable isotope-labeled version of Picaridin, where three hydrogen atoms in the 1-methylpropyl group have been replaced with deuterium atoms. caymanchem.comcaymanchem.com The primary and critical role of this compound is to serve as an internal standard for the precise quantification of Picaridin. caymanchem.comcaymanchem.com
The rationale for using a deuterated standard like this compound in analytical methods is rooted in the principles of isotope dilution mass spectrometry. mdpi.com Because this compound is chemically and structurally analogous to Picaridin, it behaves identically during sample extraction, cleanup, and chromatographic separation. researchgate.net However, due to its increased molecular weight, it can be clearly distinguished from the unlabeled Picaridin by a mass spectrometer. This allows it to act as a reliable reference, correcting for any analyte loss during sample workup or fluctuations in instrument signal. clearsynth.comcrimsonpublishers.com The use of this compound significantly improves the accuracy, precision, and robustness of quantitative methods, which is essential for bio-monitoring and pharmacokinetic studies where Picaridin may be present at trace levels. researchgate.netnih.gov
Scope and Academic Research Focus on this compound
The academic and research focus on this compound is almost exclusively centered on its application as an internal standard in analytical chemistry. caymanchem.comcaymanchem.comclearsynth.com It is not intended for use as an active ingredient itself but as a tool to facilitate accurate measurement of its parent compound. caymanchem.comtheclinivex.com
Research involving this compound includes the development and validation of sophisticated analytical methods, primarily LC-MS/MS, for detecting Picaridin in various matrices. jst.go.jpnih.gov A notable application is in human biomonitoring studies. For instance, researchers have utilized this compound to develop a method for quantifying Picaridin in human urine samples. jst.go.jpnih.govjst.go.jp This allows for the assessment of human exposure following the use of commercial insect repellent products. jst.go.jp In such studies, this compound enabled highly sensitive and accurate measurements, with detection limits in the low microgram-per-liter (µg/L) range, and was crucial for tracking the excretion of Picaridin over time. jst.go.jpjst.go.jp The availability of this compound as a certified reference material supports the generation of reliable and reproducible data across different laboratories for environmental analysis, toxicology, and metabolism studies. symeres.comcaymanchem.comclearsynth.com
Chemical and Physical Properties of this compound
| Property | Data | Source(s) |
| Formal Name | 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid, 1-methyl-d3-propyl ester | caymanchem.comcaymanchem.com |
| Synonyms | Icaridin-d3, KBR 3023-d3, Bayrepel-d3 | pharmaffiliates.comclearsynth.comscbt.com |
| CAS Number | 2928067-33-6 | caymanchem.comcaymanchem.com |
| Molecular Formula | C₁₂H₂₀D₃NO₃ | caymanchem.comlgcstandards.com |
| Molecular Weight | 232.3 g/mol | caymanchem.comcaymanchem.comlgcstandards.com |
| Appearance | An oil; Colorless Liquid | caymanchem.compharmaffiliates.comcaymanchem.com |
| Purity | ≥95% (Picaridin) | caymanchem.com |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃) | caymanchem.comcaymanchem.com |
| Storage Temperature | -20°C | caymanchem.com |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | caymanchem.comcaymanchem.com |
Analytical Research Applications of this compound
| Research Area | Analytical Technique | Matrix | Key Finding | Source(s) |
| Human Exposure Assessment | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Urine | Developed and validated a method to simultaneously quantify icaridin, DEET, and DEET metabolites. This compound was used as the internal standard for icaridin. | jst.go.jpnih.gov |
| Biomonitoring | Solid-Phase Extraction and LC-MS/MS | Human Urine | The method was successfully applied to measure urinary concentrations of picaridin in adults after the use of commercial repellent products, with detection limits of 0.06–0.11 µg/L. | jst.go.jpjst.go.jp |
| Quantitative Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | General | Intended for use as an internal standard for the quantification of picaridin. | caymanchem.comcaymanchem.com |
Properties
Molecular Formula |
C₁₂H₂₀D₃NO₃ |
|---|---|
Molecular Weight |
232.33 |
Synonyms |
2-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid 1-Methyl-d3-propyl Ester; Icaridin-d3; KBR 3023-d3; Bayrepel-d3; |
Origin of Product |
United States |
Synthesis and Characterization of Picaridin D3
Synthetic Strategies for Deuterated Picaridin
The synthesis of Picaridin-d3 involves the specific replacement of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group of the propyl ester chain. caymanchem.comlgcstandards.com While detailed proprietary synthesis methods are not fully disclosed, the general strategy involves adapting the known synthesis of Picaridin.
The standard synthesis of Picaridin involves the reaction of 2-(2-hydroxyethyl)piperidine with a chloroformate, in this case, sec-butyl chloroformate. google.com To produce this compound, a deuterated version of this chloroformate, specifically 1-methyl-d3-propyl chloroformate, would be required. This deuterated reagent would then be reacted with 2-(2-hydroxyethyl)piperidine under basic conditions to yield the final this compound product.
An alternative, though likely more complex, approach could involve late-stage deuteration. This would entail treating Picaridin or a late-stage precursor with a deuterium source under conditions that facilitate hydrogen-deuterium exchange. However, achieving selective deuteration at only the desired methyl group without affecting other parts of the molecule would be challenging. Therefore, utilizing a deuterated starting material is the more direct and common synthetic route.
Spectroscopic and Chromatographic Characterization of Deuterated Picaridin
Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for verifying the identity and isotopic purity of this compound. The molecular formula for this compound is C₁₂H₂₀D₃NO₃, and it has a molecular weight of approximately 232.33 g/mol . lgcstandards.com This is an increase of three mass units compared to the non-labeled Picaridin, which has a molecular weight of 229.32 g/mol , confirming the incorporation of the three deuterium atoms. nih.govwikipedia.org
High-resolution mass spectrometry (HRMS) is used to determine the isotopic purity, which quantifies the percentage of molecules that have been successfully labeled with three deuterium atoms. researchgate.net Commercially available this compound standards often report an isotopic purity of ≥99% for deuterated forms (d1-d3). caymanchem.com
Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis to confirm the location of the deuterium labels. nih.gov In this process, the this compound molecule is fragmented, and the masses of the resulting fragments are analyzed. For this compound, the precursor ion with a mass-to-charge ratio (m/z) of 233 is selected. nih.govjst.go.jp A major fragment ion is observed at m/z 130, which corresponds to a fragment of the piperidine (B6355638) ring structure and would be the same as for unlabeled Picaridin. nih.govjst.go.jpnih.gov The presence of a mass shift in fragments containing the ester group confirms that the deuterium atoms are located on the 1-methyl-propyl portion of the molecule as intended.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₂₀D₃NO₃ | caymanchem.comlgcstandards.com |
| Molecular Weight | 232.33 g/mol | scbt.comlgcstandards.com |
| Precursor Ion (M+H)⁺ | 233 m/z | nih.govjst.go.jp |
| Major Fragment Ion | 130 m/z | nih.govjst.go.jp |
| Isotopic Purity | ≥99% (d1-d3) | caymanchem.com |
Chromatographic Purity Assessment
Chromatographic techniques are vital for determining the chemical purity of this compound, ensuring it is free from starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used. nih.govlgcstandards.com
When analyzed by these methods, a pure sample of this compound will appear as a single, well-defined peak. nih.govlgcstandards.com The purity is often determined by the peak area percentage method, where the area of the this compound peak is compared to the total area of all detected peaks. Commercial standards for this compound typically specify a purity of greater than 95% as determined by GC. lgcstandards.com
Combining chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful analytical tool. nih.govnih.govchemistryworld.com This hyphenated technique not only separates the components of the sample but also provides mass data for each, confirming that the main peak is indeed this compound and helping to identify any minor impurities.
Table 2: Chromatographic Purity Data for this compound
| Technique | Parameter | Typical Specification | Reference |
| Gas Chromatography (GC) | Purity | >95% | lgcstandards.com |
| HPLC | Purity | >97% | nih.govjst.go.jp |
Analytical Methodologies Employing Picaridin D3
Role of Picaridin-d3 as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. wuxiapptec.com Deuterated analogues, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry. clearsynth.comchemistryworld.com
The key advantage of a stable isotope-labeled internal standard (SIL-IS) like this compound is that it shares nearly identical chemical and physical properties with the unlabeled analyte, Picaridin. wuxiapptec.com This similarity ensures that both compounds behave almost identically during sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.comclearsynth.com Because the SIL-IS and the analyte co-elute, they experience the same degree of signal suppression or enhancement caused by matrix components, a common issue in complex samples like urine or environmental water. wuxiapptec.commyadlm.org By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to significantly improved accuracy, precision, and method reliability. wuxiapptec.comlcms.cz The mass difference between Picaridin and this compound, due to the replacement of three hydrogen atoms with deuterium (B1214612), allows the mass spectrometer to distinguish between the two compounds. clearsynth.comcaymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for detecting and quantifying trace levels of compounds like Picaridin in biological and environmental samples. chemistryworld.comnih.gov this compound is intended for use as an internal standard for the quantification of Picaridin by LC-MS. caymanchem.comcaymanchem.com
The development of a robust LC-MS/MS method involves optimizing several parameters to achieve reliable separation and detection. In a study aimed at quantifying Picaridin and other insect repellents in human urine, researchers developed a method based on simple pretreatment, low solvent usage, and an optimized LC-MS/MS analysis. nih.govjst.go.jp The selection of an appropriate analytical column is crucial for good peak shape and separation. The InertSustain AQ-C18 column was chosen as it provided a lower height equivalent to a theoretical plate (HETP), indicating better column efficiency. nih.govjst.go.jp The mobile phase composition was also optimized, with a combination of water and acetonitrile (B52724) containing formic acid yielding better peak areas and efficiency compared to alternatives like acetic acid and methanol (B129727). nih.govjst.go.jp
Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analytes of interest before LC-MS/MS analysis. For the analysis of Picaridin in human urine, a common technique is solid-phase extraction (SPE). nih.govjst.go.jp
A detailed procedure involves the following steps:
A 500 µL urine sample is placed in a well of a 96-well plate. nih.govjst.go.jp
20 µL of an internal standard solution, containing this compound at a concentration of 0.25 mg/L, is added. nih.govjst.go.jp
The sample is acidified by adding 500 µL of 2% formic acid. nih.govjst.go.jp
The mixture is loaded onto an SPE cartridge (e.g., a modified polystyrenedivinylbenzene polymer for reversed-phase retention) that has been preconditioned with methanol and equilibrated with water containing 0.1% formic acid. nih.govjst.go.jp
After the sample passes through, the cartridge is washed first with 0.1% formic acid and then with a methanol:water mixture (1:3, v/v) to remove interferences. nih.gov
The target compounds, including Picaridin and this compound, are then eluted from the cartridge with a methanol:water mixture (3:1, v/v). nih.gov
The final eluent is directly analyzed by LC-MS/MS without needing evaporation and reconstitution steps. nih.govjst.go.jp
The separation of Picaridin from other compounds in the sample is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation mechanism is typically reversed-phase chromatography, where a nonpolar stationary phase (the C18 column) is used with a polar mobile phase.
A validated method for Picaridin in human urine utilized the following chromatographic conditions: jst.go.jp
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1260 Infinity Binary LC | jst.go.jp |
| Column | InertSustain AQ-C18 (150 mm × 2.1 mm i.d., 3 µm particle size) | jst.go.jp |
| Mobile Phase A | H₂O containing 0.1% formic acid | jst.go.jp |
| Mobile Phase B | Acetonitrile | jst.go.jp |
| Flow Rate | 0.2 mL/min | jst.go.jp |
| Gradient | 40–90% B (0–6 min), 90% B (6–9 min), 40% B (9–13 min) | jst.go.jp |
| Injection Volume | 8 µL | jst.go.jp |
| Run Time | 13 min | jst.go.jp |
Following chromatographic separation, the analytes are detected by a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity. lcms.cz The instrument is typically operated in the positive ion electrospray ionization (ESI) mode. nih.govresearchgate.net Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. forensicrti.org This process is highly specific to the target analyte. forensicrti.org For each analyte, at least two transitions (a quantifier and a qualifier) are monitored for reliable identification and quantification. forensicrti.org
Optimized MRM parameters and source conditions for the analysis of Picaridin and its internal standard this compound are detailed below: nih.gov
Table 1: Mass Spectrometric Source Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Ion ESI | nih.gov |
| Capillary Voltage | 4000 V | nih.gov |
| Source Temperature | 300 °C | nih.gov |
| Gas Flow | 10 L/min | nih.gov |
| Nebulizer Gas Pressure | 50 psi | nih.gov |
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Ion Type | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|---|
| Picaridin | 230 | 130 | 100 | 10 | Quantifier (Q) | 6.0 | nih.gov |
| This compound (I.S.) | 233 | 130 | 100 | 10 | Quantifier (Q) | 6.0 | nih.gov |
Chromatographic Conditions and Separation Mechanisms
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
While LC-MS/MS is frequently employed, this compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or tandem GC-MS (GC-MS/MS) for the quantification of Picaridin. caymanchem.comcaymanchem.com GC is a widely used technique where a vaporized sample is separated based on its distribution between a gaseous mobile phase and a stationary phase within a column. uoa.gr In GC-MS analysis of acrylamide (B121943) in potato chips, a deuterated internal standard (acrylamide-d3) was used to ensure accuracy. A similar principle applies to Picaridin analysis, where this compound would be added to samples to correct for variability during injection and analysis, improving the reliability of quantification. caymanchem.comuoa.gr
Method Development and Optimization
The development of analytical methods using this compound as an internal standard focuses on optimizing two key stages: sample preparation and instrumental analysis. The goal is to ensure efficient extraction of the target analyte (Picaridin) from the sample matrix and to achieve sensitive and selective detection.
Sample preparation techniques are chosen to selectively isolate the analytes of interest from interfering matrix components. gcms.cz For the analysis of Picaridin in human urine, a common approach involves solid-phase extraction (SPE). jst.go.jpnih.gov Optimization of the SPE procedure includes selecting the appropriate sorbent material and elution solvents to maximize the recovery of Picaridin while minimizing matrix effects. For instance, a method might involve washing the SPE cartridge with 25% methanol to reduce interferences before eluting the analyte. jst.go.jpnih.gov
Further optimization can be achieved through Design of Experiments (DoE), a statistical approach that allows for the systematic evaluation of multiple factors, such as solvent composition and pH, to find the most robust conditions for extraction and analysis. rsc.orgjapsonline.com The consistent presence of a known quantity of this compound, added at the beginning of the sample preparation process, allows for the precise tracking and correction of any variability during these optimization steps. nemc.us
Sample Derivatization and Introduction
Sample derivatization is a technique used to chemically modify an analyte to improve its analytical properties, such as enhancing its volatility for GC analysis or increasing its ionization efficiency for MS detection. nih.govnih.gov However, for the analysis of Picaridin using modern LC-MS/MS methods, derivatization is often not required. jst.go.jpnih.gov Picaridin possesses suitable chromatographic and mass spectrometric properties for direct analysis after extraction.
Sample introduction is the process of delivering the processed sample into the analytical instrument. Following extraction and concentration, the final extract, containing both Picaridin and the this compound internal standard, is reconstituted in a suitable solvent. jst.go.jp An aliquot of this solution is then injected into the chromatograph. For urinary analysis, automated systems may be used to handle sample preparation and injection, such as adding the this compound internal standard solution to the urine sample, followed by automated SPE. jst.go.jpnih.gov
GC-MS/MS Detection Parameters
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed, often in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected, fragmented in a collision cell, and a resulting characteristic product ion is monitored. gcms.cz The use of this compound as an internal standard requires the development of a specific MRM transition for the deuterated molecule alongside the non-labeled analyte.
The precursor ion for this compound in positive ionization mode is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 233, reflecting the addition of three deuterium atoms compared to Picaridin's m/z of 230. A distinct product ion is then selected for quantification.
A study determining Picaridin in human urine using LC-MS/MS established the following optimized MRM parameters for this compound: nih.gov
| Parameter | Value |
| Analyte | Icaridin-d3 (this compound) |
| Precursor Ion (m/z) | 233 |
| Product Ion (m/z) | 130 |
| Ionization Mode | Positive |
| Collision Energy (V) | 10 |
| This interactive table is based on data for the analysis of this compound as an internal standard in LC-MS/MS methodologies. nih.gov |
Method Validation and Quality Control for this compound Assays
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. When using this compound as an internal standard, validation ensures the reliability, accuracy, and precision of the quantification of Picaridin.
Linearity and Calibration Curve Establishment
Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a given range. youtube.com To establish linearity, a series of calibration standards are prepared with known concentrations of Picaridin, while the concentration of the this compound internal standard is kept constant in each standard. nih.gov
The calibration curve is constructed by plotting the peak area ratio of the analyte (Picaridin) to the internal standard (this compound) against the concentration of the analyte. jst.go.jp Using the area ratio corrects for variations in injection volume and instrument response. A linear regression analysis is performed, and a high coefficient of determination (R²) indicates a strong linear relationship. mdpi.com
For the analysis of Picaridin in urine, calibration curves have been shown to be linear over a concentration range of 0.5 to 40 µg/L, with coefficients of determination (R²) greater than 0.999. nih.gov
| Calibration Parameter | Finding | Source(s) |
| Concentration Range | 0.5 - 40 µg/L (in urine) | jst.go.jp, nih.gov |
| Internal Standard | This compound (constant concentration) | jst.go.jp |
| Coefficient of Determination (R²) | >0.999 | nih.gov |
| This interactive table summarizes findings on establishing linearity for Picaridin quantification using this compound. |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, expressed as relative standard deviation (RSD). Accuracy is the closeness of the measurement to the true value, often assessed through recovery studies in spiked samples. mdpi.com The use of an isotope-labeled internal standard like this compound significantly improves both precision and accuracy. nemc.us
Validation studies for Picaridin assays report both intraday (within-day) and interday (between-day) precision.
| Validation Parameter | Result |
| Intraday Precision (RSD) | 1.5% – 17.5% |
| Interday Precision (RSD) | 0.9% – 15.8% |
| Absolute Recovery (Accuracy) | 74% – 88% |
| This interactive table is based on validation data from a method for determining Picaridin in human urine using this compound. nih.gov |
The results indicate that the developed methods are reproducible, with acceptable accuracy and precision for biomonitoring studies. jst.go.jpnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net
For highly sensitive methods like LC-MS/MS that employ this compound, these limits are typically very low, allowing for the detection of trace amounts of Picaridin.
| Detection Limit | Concentration (in urine) |
| Limit of Detection (LOD) | 0.06 – 0.11 µg/L |
| Limit of Quantification (LOQ) | 0.21 – 0.37 µg/L |
| This interactive table presents the LOD and LOQ values for Picaridin determined in a validated LC-MS/MS method using this compound. nih.gov |
Matrix Effects and Compensatory Strategies
Matrix effects are a significant challenge in quantitative analysis using mass spectrometry. nih.gov This phenomenon is defined as the alteration of ionization efficiency (suppression or enhancement) of a target analyte due to the presence of co-eluting, unresolved compounds from the sample matrix. nih.govanalchemres.org When analyzing Picaridin in samples such as urine, blood, or environmental water, these co-extractives can interfere with the analyte's ionization process, leading to inaccurate quantification. jst.go.jpnih.gov
This compound is employed as an ideal internal standard because it has nearly identical physicochemical properties and chromatographic retention time to the unlabeled Picaridin. nih.gov This ensures that both the analyte and the internal standard experience similar matrix effects. clearsynth.comannlabmed.org By calculating the ratio of the analyte response to the internal standard response, the variations caused by ion suppression or enhancement can be effectively normalized. annlabmed.org
However, the use of a deuterated internal standard alone may not completely negate severe matrix effects. annlabmed.org Therefore, several compensatory strategies are often employed during method development to minimize or account for these interferences.
Common Compensatory Strategies:
Sample Preparation: Advanced sample cleanup is a primary strategy to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are used to isolate Picaridin and this compound from complex sample constituents. For instance, in the analysis of Picaridin in human urine, a specific SPE procedure involving a wash step with 25% methanol was shown to be effective in reducing matrix effects. jst.go.jpnih.gov
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. annlabmed.orgmdpi.com This approach ensures that the standards and the unknown samples have a similar composition, helping to compensate for any residual matrix effects not corrected by the internal standard. nih.govmdpi.com
Standard Addition: In this method, known quantities of the analyte are spiked into aliquots of the actual sample. A calibration curve is then generated for each sample, which inherently accounts for the specific matrix effect of that sample. This is a powerful but time-consuming approach. nih.govcore.ac.uk
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. nih.gov This is a simple and effective strategy, provided the resulting analyte concentration remains above the method's limit of quantification. nih.gov
Research on Picaridin analysis has demonstrated the successful application of these strategies. A study developing an HPLC-DAD method for Picaridin in lotion formulations evaluated matrix interference by comparing analytical curves with and without the sample matrix and found no statistically significant interference. mdpi.com Similarly, an LC-MS/MS method for Picaridin in human urine reported a matrix factor of approximately 1, indicating that the developed SPE and analytical method successfully mitigated matrix effects. jst.go.jpnih.gov
| Compensatory Strategy | Principle | Application in Picaridin Analysis | Research Findings |
| Isotope-Labeled Internal Standard | This compound co-elutes and experiences similar ionization effects as Picaridin, allowing for ratiometric correction. clearsynth.comannlabmed.org | Used as an internal standard for quantification of Picaridin by GC- or LC-MS. caymanchem.comcaymanchem.com | A primary and highly effective method for compensating for matrix effects and variations during sample processing. annlabmed.orgresearchgate.net |
| Solid-Phase Extraction (SPE) | Chromatographic technique to separate Picaridin from interfering compounds in the sample matrix. nih.gov | Employed for cleanup of human urine samples. jst.go.jpnih.gov | An SPE washing step with 25% methanol was found to contribute to a low matrix effect in LC-MS/MS analysis. jst.go.jpnih.gov |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the sample composition. mdpi.com | Recommended for complex matrices to ensure accuracy when matrix effects are significant and variable. nih.govmdpi.com | A common strategy in pesticide residue analysis to overcome matrix-induced enhancement or suppression. mdpi.comnih.gov |
| Standard Addition | Analyte is spiked at different concentrations into the sample itself to create a sample-specific calibration curve. nih.gov | A highly accurate but labor-intensive option for overcoming matrix effects, especially when a blank matrix is unavailable. core.ac.uk | Considered a robust method for compensating for matrix effects as it is performed within each specific sample. core.ac.uk |
Stability Considerations for this compound and Analytes
The accuracy of quantitative methods relies heavily on the stability of both the analyte (Picaridin) and the internal standard (this compound) throughout the entire analytical process, from sample collection and storage to final analysis. scbt.com Degradation of either compound can lead to erroneous results.
Stability of this compound:
This compound is supplied as a stable compound. caymanchem.comhpc-standards.com Product specifications from suppliers indicate that it is stable for at least four years when stored as a neat oil at -20°C. caymanchem.comcaymanchem.comlifeasible.com For use, it is typically dissolved in an appropriate solvent, and it is recommended that the resulting stock solution be purged with an inert gas to prevent oxidation and stored securely. caymanchem.com While it can be shipped at room temperature, long-term storage should be at the recommended cold temperature to ensure its integrity. caymanchem.comnetascientific.com
Stability of Picaridin:
The stability of Picaridin can be influenced by the sample matrix, storage temperature, and pH.
Temperature and Storage: In a study on human urine samples, Picaridin was found to be stable when stored at -80°C. jst.go.jp However, at warmer temperatures like 4°C or room temperature, its concentration decreased to 85% after one week. jst.go.jp The same study showed that Picaridin was reasonably stable during three freeze-thaw cycles. jst.go.jp For formulated products, a 20% Picaridin cream was subjected to forced degradation testing, including six cycles of temperature variation between 4°C and 50°C, and was found to be stable with no changes in quality parameters.
Hydrolytic and Photolytic Stability: Picaridin is generally stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and temperatures. regulations.govepa.gov However, it can be degraded in the environment, with evidence suggesting degradation to Picaridin carboxylic acid in wastewater. regulations.gov It is also susceptible to degradation in the atmosphere via photochemically produced hydroxyl radicals, with an estimated half-life of 2.3 hours. orst.edu A computational study confirmed that hydrolysis is a very slow degradation pathway. researchgate.net
Maintaining consistent storage conditions for both samples and calibration standards is crucial. Any degradation of the Picaridin analyte before the addition of the this compound internal standard will lead to an underestimation of the original concentration. Conversely, degradation of the this compound stock solution would cause an overestimation of the analyte.
| Compound | Condition | Matrix/Solvent | Finding | Citation |
| This compound | Storage at -20°C | Neat Oil | Stable for ≥ 4 years. | caymanchem.comcaymanchem.comlifeasible.com |
| This compound | Shipping | Neat Oil | Stable at room temperature for shipment in the continental US. | caymanchem.comnetascientific.com |
| Picaridin | Storage at -80°C | Human Urine | Stable. | jst.go.jp |
| Picaridin | Storage for 1 week at 4°C or Room Temp. | Human Urine | Concentration decreased to 85% of the freshly prepared sample. | jst.go.jp |
| Picaridin | Freeze-Thaw Cycles (x3) | Human Urine | Stable, with concentrations at 89-101% of the original. | jst.go.jp |
| Picaridin | Forced Degradation (4°C to 50°C cycles) | 20% Cream Formulation | Stable, with no changes in physical appearance or phase separation. | |
| Picaridin | Hydrolysis (30 days) | Buffered Solution (pH 5, 7, 9) | Stable to hydrolysis. | regulations.govepa.gov |
| Picaridin | Photodegradation | Atmosphere | Degrades with an estimated half-life of 2.3 hours via hydroxyl radicals. | orst.edu |
Research Applications of Picaridin D3 in Environmental and Biological Fate Studies
Application in Environmental Fate Studies
The widespread use of Picaridin in consumer products necessitates a thorough understanding of its behavior and longevity in the environment. Picaridin-d3 is a powerful tracer for these investigations.
Investigation of Degradation Pathways (e.g., Hydrolysis, Photolysis) using Isotopic Tracers
Understanding how Picaridin breaks down in the environment is key to assessing its potential impact. Studies have shown that Picaridin is generally stable against hydrolysis under typical environmental pH conditions but can be degraded through other processes like photolysis (breakdown by light) and microbial action. epa.govnih.govnih.gov
The use of isotopic tracers is a well-established method for elucidating the mechanisms of these degradation pathways. In such studies, a known amount of this compound can be introduced into a controlled system (e.g., a water sample exposed to UV light). By tracking the disappearance of the deuterated compound and the appearance of deuterated degradation products over time with techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can map the transformation process. This approach, known as compound-specific isotope analysis (CSIA), helps to identify bond-cleavage sites and determine reaction kinetics, providing a detailed picture of how the molecule is dismantled. While direct studies on this compound's degradation are not widely published, the methodology is standard for other environmental contaminants. researchgate.net
Table 1: Known Environmental Degradation Information for Picaridin
| Degradation Process | Finding | Reference |
|---|---|---|
| Hydrolysis | Stable to hydrolysis at environmentally relevant pH (5, 7, and 9). | epa.govnih.gov |
| Photolysis | Not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths >290 nm. However, it can be degraded by photochemically-produced hydroxyl radicals in the atmosphere. | nih.gov |
| Biodegradation | Considered to be rapidly degraded by aerobic bacteria. A carboxylic acid derivative appears to be a stable metabolite. | mrmr.biz |
Assessment of Environmental Transport and Persistence Mechanisms
This compound is instrumental in studying how Picaridin moves through and persists in different environmental compartments like soil and water. Based on its physicochemical properties, Picaridin is expected to be moderately mobile in soil and is not likely to volatilize significantly from soil or water surfaces. nih.gov
Analytical Monitoring of Picaridin in Environmental Compartments
Accurate detection of contaminants in complex matrices like wastewater is a significant analytical challenge. Picaridin has been detected in the influent of wastewater treatment plants, indicating its release into the water system through domestic use. mrmr.biz
This compound serves as an ideal internal standard for the quantification of Picaridin in environmental samples. caymanchem.com The principle of isotope dilution mass spectrometry (IDMS) is applied, where a known quantity of this compound is added to a sample before processing. During analysis (typically by GC-MS or LC-MS), the ratio of the native Picaridin to the added this compound is measured. Because the labeled standard behaves identically to the unlabeled target compound during extraction and analysis, any sample loss affects both equally. This allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response.
Application in Metabolic and Biotransformation Studies
When a substance like Picaridin is absorbed by an organism, it undergoes biotransformation, where enzymes modify its structure to facilitate excretion. This compound is a key tool for tracing these metabolic pathways and quantifying the resulting compounds.
Elucidation of Metabolic Pathways via Isotopic Tracing
Metabolic tracing is a powerful technique to follow a molecule's fate within a biological system. researchgate.netresearchgate.net Studies on Picaridin have identified that it primarily undergoes Phase I metabolic reactions, such as hydroxylation of the piperidine (B6355638) ring or the 2-methylpropyl side chain, and oxidation of the hydroxyethyl (B10761427) side chain to form a carbonyl group. nih.gov
By using this compound as a tracer, researchers can confirm these pathways and potentially discover new ones. When an organism is exposed to this compound, the deuterium (B1214612) atoms remain on the molecule's backbone as it is metabolized. By analyzing biological fluids like urine or blood with high-resolution mass spectrometry, scientists can identify metabolites by looking for the characteristic mass signature of the deuterium-labeled core structure. This provides unambiguous evidence of the relationship between the parent compound and its metabolites, helping to construct a complete metabolic map. This approach is particularly useful for distinguishing between metabolites of the compound and endogenous molecules with similar masses.
Quantification of Picaridin and its Metabolites in Biological Matrices
The most prominent and well-documented application of this compound is as an internal standard for the quantification of Picaridin and its metabolites in biological samples, particularly urine. nih.gov This is crucial for human biomonitoring studies that assess exposure to consumer products.
In a recent study developing a method for analyzing Picaridin in human urine, this compound was used as an internal standard in a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. nih.gov The method involved adding a precise amount of this compound to each urine sample at the beginning of the preparation process. The stable isotope-labeled standard co-elutes with the non-labeled Picaridin but is distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to the known concentration of the internal standard, a highly accurate measurement is achieved. nih.gov This technique corrects for any loss of analyte during sample extraction and cleanup, as well as for any fluctuations in the instrument's performance.
The validated method demonstrated excellent performance, highlighting the reliability that this compound brings to the analysis. nih.gov
Table 2: Performance of an LC-MS/MS Method for Picaridin Quantification in Urine Using this compound
| Parameter | Value | Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.06 - 0.11 µg/L | Demonstrates the high sensitivity of the method for detecting very low concentrations of exposure. |
| Extraction Recovery | 74% - 88% | Shows the efficiency of the sample preparation process in extracting the analyte from the urine matrix. |
| Intraday Variation (RSD) | 1.5% - 17.5% | Indicates high precision of the measurements when repeated within the same day. |
| Interday Variation (RSD) | 0.9% - 15.8% | Indicates high reproducibility of the measurements when performed on different days. |
Considerations for Isotopic Exchange and Integrity in Biological Systems
The selection of the labeling position in this compound is crucial to minimize the risk of isotopic exchange. The deuterium atoms are placed on the methylpropyl ester group, a location not typically susceptible to enzymatic or acid/base-catalyzed exchange reactions that can occur in biological samples. scbt.comlgcstandards.com The integrity of the entire this compound molecule is also paramount. It must behave chemically and physically identically to the non-labeled Picaridin during extraction, chromatography, and ionization to accurately compensate for any analyte loss or matrix effects. wuxiapptec.comlcms.cz The use of deuterated standards like this compound is a well-established method to enhance the accuracy and reliability of quantitative analysis in complex matrices. lcms.cz
Biomonitoring Methodologies Utilizing this compound as an Internal Standard
This compound is an essential component in the development and application of robust biomonitoring methods for assessing human exposure to Picaridin. nih.gov Its primary role is to serve as an internal standard in isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govwuxiapptec.com This technique allows for the precise measurement of Picaridin concentrations in biological samples such as urine. nih.govjst.go.jp
A notable methodology for the determination of Picaridin in human urine involves solid-phase extraction (SPE) followed by LC-MS/MS analysis. nih.gov In this method, a known amount of this compound is added to the urine sample at the beginning of the preparation process. nih.gov This allows it to undergo the same procedural steps as the native Picaridin, including any potential losses during extraction and variability in instrument response. wuxiapptec.com By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, correcting for these potential sources of error. wuxiapptec.com
One such study successfully developed and validated a method for analyzing Picaridin in human urine. nih.gov The method demonstrated good performance characteristics, as detailed in the table below.
Table 1: Performance Characteristics of an LC-MS/MS Method for Picaridin Quantification in Urine using this compound
| Parameter | Value |
|---|---|
| Extraction Recovery | 88% |
| Limit of Detection (LOD) | 0.06 - 0.11 µg/L |
| Intraday Precision (RSD) | 1.5 - 17.5% |
| Interday Precision (RSD) | 0.9 - 15.8% |
Data sourced from a study on the determination of Picaridin in human urine. nih.gov
This validated methodology has been applied in studies to measure urinary concentrations of Picaridin in adults after the use of commercially available insect repellent products, providing valuable data on the extent of human exposure. nih.govjst.go.jp The use of this compound as an internal standard was critical to the success and accuracy of these biomonitoring applications. nih.gov
Advanced Topics and Future Directions in Picaridin D3 Research
Integration with High-Resolution Mass Spectrometry and Advanced Data Analysis
The integration of Picaridin-d3 with high-resolution mass spectrometry (HRMS) has significantly enhanced the accuracy and reliability of quantifying its non-labeled counterpart, Picaridin. caymanchem.com this compound serves as an ideal internal standard in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com This is because its chemical and physical properties are nearly identical to Picaridin, but it has a distinct mass, allowing for precise differentiation and quantification.
In a typical workflow, a known amount of this compound is added to a sample before preparation. nih.gov During analysis by LC-MS/MS, the instrument can selectively monitor the specific mass-to-charge ratios of both Picaridin and this compound. nih.govjst.go.jp By comparing the signal intensity of the analyte (Picaridin) to that of the internal standard (this compound), analysts can correct for any loss of analyte during sample processing and instrumental analysis, leading to more accurate and precise measurements. caymanchem.com
Advanced data analysis techniques are essential for interpreting the complex datasets generated by HRMS. solubilityofthings.com Chemometrics, which employs mathematical and statistical methods, is used to analyze this data to identify patterns, develop predictive models, and ensure data quality. numberanalytics.com Software tools aid in transforming raw data into interpretable results, which is crucial for applications in environmental monitoring and human biomonitoring studies. nih.govsolubilityofthings.com For instance, a study on the determination of Picaridin in human urine utilized LC-MS/MS and found the method to be successful in measuring urinary exposure biomarkers. nih.govjst.go.jp
Key Analytical Techniques Utilizing this compound:
Gas Chromatography-Mass Spectrometry (GC-MS): A technique used for separating and identifying volatile organic compounds. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying compounds in complex matrices. nih.govjst.go.jp
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD): Used for the quantification of icaridin (B1674257) in various formulations. mdpi.com
Role in Development of New Analytical Standards and Reference Materials
This compound is pivotal in the development and validation of new analytical standards and reference materials. medchemexpress.commedchemexpress.com As a stable isotope-labeled compound, it is considered a high-quality reference material for analytical testing. lgcstandards.comlgcstandards.com Certified Reference Materials (CRMs) are fundamental for ensuring the traceability and comparability of chemical measurements. The use of this compound as an internal standard contributes to the accuracy required for a material to be certified as a reference standard. enfsi.eu
Commercial suppliers offer this compound with high isotopic purity, often exceeding 99% for deuterated forms (d1-d3), ensuring its reliability as a standard. caymanchem.comcaymanchem.com These standards are crucial for quality control in the manufacturing of insect repellent formulations and for regulatory compliance. mdpi.com The availability of well-characterized this compound supports the development of robust analytical methods for various applications, including environmental analysis and food safety. amazonaws.com
Properties of this compound as a Reference Material:
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid, 1-methyl-d3-propyl ester | caymanchem.comcaymanchem.com |
| CAS Number | 2928067-33-6 | caymanchem.com |
| Molecular Formula | C₁₂H₂₀D₃NO₃ | lgcstandards.com |
| Molecular Weight | 232.33 g/mol | lgcstandards.comlgcstandards.com |
| Purity | ≥95% (Picaridin), ≥99% deuterated forms (d1-d3) | caymanchem.com |
Potential for Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium (B1214612) in this compound introduces a change in mass, which can influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. baranlab.orgescholarship.org By comparing the reaction rates of Picaridin and this compound, researchers can gain insights into the bond-breaking and bond-forming steps in the rate-determining step of a reaction. baranlab.org
There are two main types of KIEs:
Primary KIE: Observed when a bond to the isotopically labeled atom is broken in the rate-determining step. bibliotekanauki.pl
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage. bibliotekanauki.pl
While specific KIE studies focusing on this compound are not extensively documented in the available literature, the principles of KIE suggest its potential utility in studying the metabolic pathways of Picaridin. For instance, if the deuteration is at a site of metabolic oxidation, a primary KIE would be expected, indicating that C-H bond cleavage is part of the rate-limiting step of its metabolism. Such studies can provide valuable information on the biotransformation of Picaridin in various organisms. nih.gov
Emerging Methodologies for Isotopic Labeling and Detection
Advances in synthetic chemistry are leading to more efficient and site-specific methods for isotopic labeling, which could be applied to the synthesis of this compound and other labeled analogs. These improved labeling techniques can provide researchers with a wider range of tools for mechanistic studies.
In terms of detection, the continuous development of mass spectrometry instrumentation offers enhanced sensitivity and resolution, allowing for the detection of even lower concentrations of this compound and its metabolites. This is particularly important for human biomonitoring studies, where concentrations of xenobiotics in biological fluids can be very low. nih.gov The development of novel analytical methods, such as those combining solid-phase extraction with LC-MS/MS, has already improved the limits of detection for Picaridin in human urine to the sub-µg/L range. nih.govjst.go.jp
Future research may also explore the use of other spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, in conjunction with isotopic labeling to probe the structure and dynamics of Picaridin and its interactions with biological targets. polimi.it
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Picaridin-d3 in biological matrices, and how should validation parameters be established?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity for deuterated compounds. Validation should include limits of detection (LOD), limits of quantification (LOQ), precision (intra-/inter-day variability), and recovery rates. Reference frameworks for method reliability, such as those emphasizing data integrity and reproducibility, should guide protocol design .
Q. How can researchers design controlled experiments to assess the environmental stability of this compound under varying temperature and humidity conditions?
- Methodological Answer : Implement accelerated stability testing using factorial design to isolate variables (e.g., temperature, humidity). Define measurable outcomes (e.g., degradation rates) and use statistical models (e.g., ANOVA) to analyze interactions. Align with PICOT-like frameworks by specifying the population (sample type), intervention (environmental exposure), and outcomes .
Q. What criteria should guide the selection of deuterated internal standards (e.g., this compound) in isotope dilution mass spectrometry (IDMS)?
- Methodological Answer : Ensure structural similarity to the analyte, isotopic purity (>99%), and absence of isotopic interference. Validate via cross-calibration with non-deuterated analogs and assess matrix effects through spike-and-recovery experiments. Documentation must adhere to transparency standards for reproducibility .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to non-deuterated Picaridin?
- Methodological Answer : Conduct comparative PK studies using parallel-group designs. Measure parameters like AUC, Cmax, and half-life in vivo. Apply hypothesis testing (e.g., t-tests) to identify significant differences. Use deuterium kinetic isotope effect (KIE) models to interpret metabolic pathway alterations .
Q. What systematic approaches resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Perform a meta-analysis with rigorous inclusion/exclusion criteria. Create evidence tables to compare study designs, dosing regimens, and endpoints. Evaluate methodological quality using tools like GRADE or Cochrane risk-of-bias assessments. Address heterogeneity via subgroup analyses .
Q. How should researchers optimize experimental designs to evaluate the interaction of this compound with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes or recombinant CYP isoforms in vitro. Apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) and IC50 values. Validate findings with in vivo correlation studies, ensuring alignment with ethical guidelines for human/animal subject research .
Q. What strategies mitigate confounding variables in longitudinal studies assessing this compound bioaccumulation in ecological systems?
- Methodological Answer : Employ nested sampling designs to account for environmental variability. Use mixed-effects models to adjust for temporal/spatial factors. Incorporate negative controls and isotopic tracing to differentiate bioaccumulation pathways. Document protocols in line with FAIR data principles .
Methodological Frameworks and Tools
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PICOT Adaptation for Non-Clinical Research :
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Data Contradiction Analysis :
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Ethical and Reporting Standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
